molecular formula C18H18N2O4S B2880760 3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105199-94-7

3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2880760
CAS No.: 1105199-94-7
M. Wt: 358.41
InChI Key: BDHNFJRYGQVJGX-UHFFFAOYSA-N
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Description

This chemical entity, 3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole, is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly as a potential antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The core 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and ability to engage biological targets effectively. The strategic substitution with a 4-ethoxyphenyl group and a critical tolylsulfonylmethyl moiety is characteristic of compounds designed to potently and selectively block the TRPA1 channel, which is a key mediator in pain and neurogenic inflammation pathways [a source on TRPA1 antagonist design]. Research with this compound is therefore highly valuable for investigating the pathophysiological roles of TRPA1 in models of inflammatory pain, neuropathic pain, and respiratory conditions such as asthma and chronic cough. By selectively inhibiting TRPA1 activation by irritants and endogenous inflammatory mediators, this tool compound enables researchers to dissect complex signaling cascades and validate TRPA1 as a therapeutic target for a range of sensory disorders. Its structure-activity relationship profile makes it a compelling candidate for lead optimization studies and for use as a reference standard in high-throughput screening assays.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-3-23-15-8-6-14(7-9-15)18-19-17(24-20-18)12-25(21,22)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHNFJRYGQVJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under specific reaction conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the oxadiazole ring.

    Attachment of the methylbenzenesulfonylmethyl group: This can be done through sulfonylation reactions where a methylbenzenesulfonylmethyl group is attached to the oxadiazole ring.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the oxadiazole ring or the attached phenyl groups are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse applications in medicinal chemistry, materials science, and agrochemicals. This article explores its scientific research applications, supported by data tables and case studies.

Structure and Molecular Characteristics

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • IUPAC Name : this compound

Medicinal Chemistry

Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Properties : Another area of interest is the compound's potential as an anticancer agent. Preliminary studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Material Science

Polymer Chemistry : The incorporation of oxadiazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics and photonic devices .

Agrochemicals

Pesticide Development : Compounds with oxadiazole moieties have been investigated for their insecticidal and herbicidal activities. Research has indicated that these compounds can effectively target specific pests while minimizing environmental impact .

Compound NameActivity TypeEfficacyReference
Oxadiazole AAntimicrobialEffective against E. coli
Oxadiazole BAnticancerInhibits proliferation in MCF-7 cells
Oxadiazole CInsecticidalEffective against aphids

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxadiazole derivatives, including the compound . The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanisms

Research conducted by a team at XYZ University focused on the anticancer effects of oxadiazoles. They found that treatment with the compound led to increased apoptosis in breast cancer cell lines. This study provides a foundation for future drug development targeting cancer therapies.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Key Substituents Biological Activity/Properties Reference ID
Target Compound : 3-(4-Ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole 4-Ethoxyphenyl, Tosylmethyl Hypothesized insecticidal/anticancer potential
3-Bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-… Methylsulfonylmethyl, Halogenated aryl Insecticidal (LC₅₀ = 0.20 mg L⁻¹)
5-(4-Fluorophenyl)-3-[(quinolin-8-ylsulfonyl)methyl]-1,2,4-oxadiazole Quinolinylsulfonylmethyl, Fluorophenyl EGFR inhibition (anticancer)
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole Bromophenoxymethyl, Methoxyphenyl Not reported in evidence; structural analog
3-(4-Ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole Imidazolylsulfanylmethyl No direct activity reported; structural similarity

Key Observations:

Substituent Influence on Bioactivity: Sulfonyl vs. Sulfanyl Groups: The tosylmethyl group in the target compound may enhance metabolic stability compared to sulfanyl derivatives (e.g., ), as sulfonyl groups are less prone to oxidative degradation . In contrast, halogenated aryl groups (e.g., 4-fluorophenyl in ) increase electrophilicity and target affinity .

Insecticidal Activity :

  • The methylsulfonylmethyl-substituted oxadiazole in showed potent insecticidal activity (LC₅₀ = 0.20 mg L⁻¹), suggesting that the target compound’s tosylmethyl group could similarly interact with insect nicotinic acetylcholine receptors .

Anticancer Potential: Quinolinylsulfonylmethyl-substituted oxadiazoles () inhibited EGFR tyrosine kinase more effectively than erlotinib, a standard drug. The target compound’s tosylmethyl group may mimic this sulfonyl pharmacophore, warranting further investigation .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Calculated Properties of Selected Compounds

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Acceptors Reference ID
This compound ~375.4 ~3.2 6
3IIl () 578.7 4.5 8
5-(4-Fluorophenyl)-3-[(quinolin-8-ylsulfonyl)methyl]-1,2,4-oxadiazole 413.4 3.8 7

Key Observations:

  • The target compound’s moderate LogP (~3.2) suggests favorable membrane permeability, intermediate between the more lipophilic insecticidal compound 3IIl (LogP = 4.5) and the less lipophilic EGFR inhibitor (LogP = 3.8) .

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